molecular formula C11H13F3N2 B1531322 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1219682-98-0

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine

Cat. No. B1531322
M. Wt: 230.23 g/mol
InChI Key: PRLDDANHCIVPCK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through various methods, including the use of trifluoromethyltrimethylsilane or sodium trifluoroacetate .


Molecular Structure Analysis

The molecular structure of this compound would likely include an azetidine ring with a trifluoromethylphenyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .

Scientific Research Applications

Ultrafast Intramolecular Charge Transfer and Internal Conversion

Compounds similar to 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine, such as tetrafluoro-aminobenzonitriles with azetidinyl groups, have been studied for their ultrafast intramolecular charge transfer (ICT) and internal conversion processes. These compounds exhibit ICT at room temperature in both polar and nonpolar solvents, which is significant for understanding the electron donor/acceptor dynamics in complex molecular systems. The ICT state of these compounds has a dipole moment around 14 D, which is influenced by the electron-withdrawing effects of the substituents, affecting the overall molecular reactivity and stability (Galievsky et al., 2005).

Synthesis of Azetidin-2-ones and Antimicrobial Activity

Another application involves the synthesis of novel derivatives of azetidin-2-ones, which have shown potential antimicrobial effects. These compounds are synthesized through various chemical reactions, including cycloadditions and the use of chloroacetyl chloride, and have been evaluated for their effectiveness against microbial strains. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Sharma et al., 2013).

Antidepressant and Nootropic Agents

Azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their potential antidepressant and nootropic effects. Synthesis involves novel methods such as stirring and sonication, followed by cyclocondensation with chloroacetyl chloride. Some of these compounds have shown significant antidepressant and nootropic activities in various tests, indicating their potential use in central nervous system (CNS) therapeutic applications (Thomas et al., 2016).

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDDANHCIVPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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